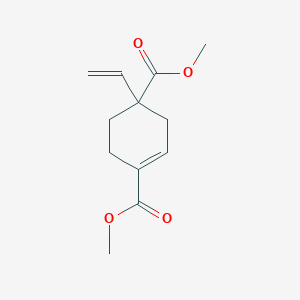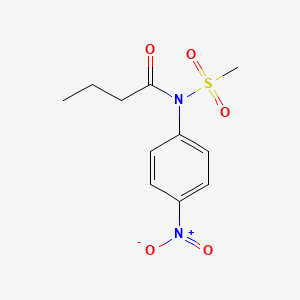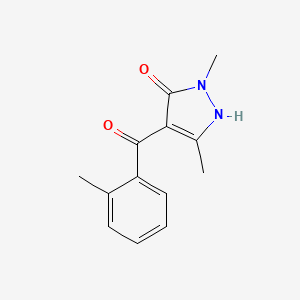
CID 66773805
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL(3-PHENYLPROPOXY)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 3-phenylpropoxy group. This compound is part of a broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
METHYL(3-PHENYLPROPOXY)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation of allylbenzene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allylbenzene .
Industrial Production Methods
In industrial settings, the production of METHYL(3-PHENYLPROPOXY)SILANE often involves the use of fluidized bed reactors. Here, elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with phenyl and propoxy groups .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL(3-PHENYLPROPOXY)SILANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with METHYL(3-PHENYLPROPOXY)SILANE include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Platinum or palladium catalysts are often used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
METHYL(3-PHENYLPROPOXY)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use in the development of biocompatible materials for medical implants and devices.
Wirkmechanismus
The mechanism by which METHYL(3-PHENYLPROPOXY)SILANE exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with various organic and inorganic molecules, leading to the formation of complex structures with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to METHYL(3-PHENYLPROPOXY)SILANE include:
Methylsilane: A simpler silane with a single methyl group.
Phenylsilane: Contains a phenyl group bonded to silicon.
Propoxysilane: Features a propoxy group attached to silicon.
Uniqueness
What sets METHYL(3-PHENYLPROPOXY)SILANE apart from these similar compounds is the combination of a methyl group and a 3-phenylpropoxy group. This unique structure imparts specific chemical properties, such as enhanced reactivity in hydrosilylation reactions and increased stability in various chemical environments .
Eigenschaften
Molekularformel |
C10H14OSi |
|---|---|
Molekulargewicht |
178.30 g/mol |
InChI |
InChI=1S/C10H14OSi/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
PXWYXMRRCDNKHU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


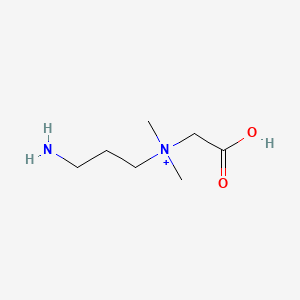
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
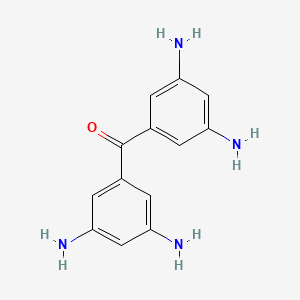
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
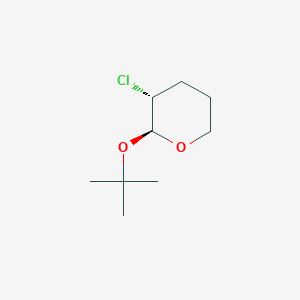

![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
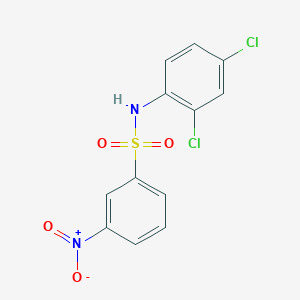
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
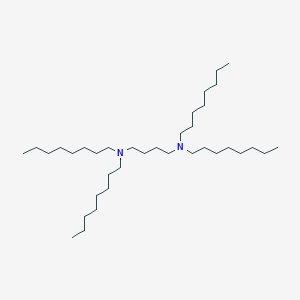
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
